Estrone 3-3′ Dimer Estrone 3-3′ Dimer
Brand Name: Vulcanchem
CAS No.:
VCID: VC0213377
InChI:
SMILES:
Molecular Formula: C36H42O3
Molecular Weight: 522.73

Estrone 3-3′ Dimer

CAS No.:

Cat. No.: VC0213377

Molecular Formula: C36H42O3

Molecular Weight: 522.73

Purity: 97.9% by HPLC

* For research use only. Not for human or veterinary use.

Estrone 3-3′ Dimer -

Specification

Molecular Formula C36H42O3
Molecular Weight 522.73

Introduction

Structural Characteristics

The 3-3′ designation in Estrone 3-3′ Dimer indicates that the linkage between the two estrone units occurs at the C-3 positions of each molecule. This is significant because the C-3 position in estrone contains a phenolic hydroxyl group, which is a reactive site that can participate in coupling reactions .

The dimerization at this position likely occurs through an ether linkage (C-O-C) between the two estrone molecules, creating a structure where the two steroid scaffolds are connected through their respective A-rings. This structural arrangement differentiates Estrone 3-3′ Dimer from other potential dimeric configurations, such as those linked through different positions or via alternative functional groups.

Comparison with Other Estrone Derivatives and Dimers

To contextualize Estrone 3-3′ Dimer within the broader landscape of estrone derivatives, it is helpful to compare its properties with those of both monomeric estrone and other dimeric configurations.

Comparison with Parent Compound

The parent compound estrone (C18H22O2, MW: 270.37) is a naturally occurring estrogen with well-established biological activities . As an estrogen, it is used to treat perimenopausal and postmenopausal symptoms . Its dimeric form potentially exhibits different pharmacokinetic properties, receptor binding characteristics, and biological activities due to the altered molecular size and spatial arrangement.

Comparison with Other Estrone Dimers

Various dimeric configurations of estrone have been identified or synthesized, differing in linkage position and chemistry. These include:

  • α-dimer and β-dimer configurations with melting points of 144-146°C and 134-135°C respectively, which differ in the location of double bonds and exo/endo conformations

  • γ-dimer isomers with melting points around 169-170°C

Comparative Antiproliferative Activities

Research on related estrone and estradiol dimers has demonstrated varying levels of antiproliferative activity against cancer cell lines. The following table summarizes representative data from studies on estrone-derived compounds and their effects on cancer cell lines:

Cell LineCompound Concentration (μM)Growth Inhibition (%)
HeLa1039.84 ± 2.78
3043.27 ± 2.32
MCF-7107.93 ± 3.54
306.12 ± 3.05
T-47D1010.90 ± 2.81
3011.46 ± 0.90
MDA-MB-2311019.34 ± 1.42
3023.65 ± 2.16
MDA-MB-361105.67 ± 1.26
305.27 ± 3.51

Data adapted from cytotoxicity studies of estrone-derived compounds

Analytical Methods for Detection and Quantification

Detection and quantification of Estrone 3-3′ Dimer typically employ high-performance liquid chromatography (HPLC) with various detection methods including UV, fluorescence, or mass spectrometry . As an estrone-related compound, methods developed for estrogen metabolites may be adaptable for analyzing this dimer.

In research contexts, urine and serum samples are commonly analyzed for estrogen metabolites using sophisticated analytical techniques. For instance, studies on 3,3′-diindolylmethane (DIM) have employed methods to quantitate the levels of estrogen metabolites such as 2-hydroxyestrones (C-2) and 16α-hydroxyestrone (C-16) , which could potentially be adapted for analyzing estrone dimers.

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